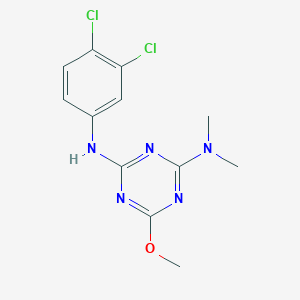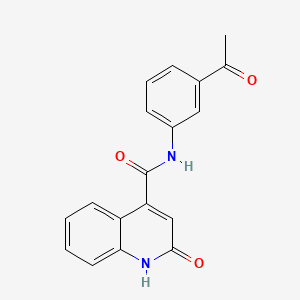
4-N-(3,4-dichlorophenyl)-6-methoxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-(3,4-dichlorophenyl)-6-methoxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with a 3,4-dichlorophenyl group, a methoxy group, and two dimethylamino groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 4-N-(3,4-dichlorophenyl)-6-methoxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-dichlorophenyl group: This step involves the substitution of a hydrogen atom on the triazine ring with a 3,4-dichlorophenyl group using suitable reagents and catalysts.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-N-(3,4-dichlorophenyl)-6-methoxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazine ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-N-(3,4-dichlorophenyl)-6-methoxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-N-(3,4-dichlorophenyl)-6-methoxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
4-N-(3,4-dichlorophenyl)-6-methoxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
Atrazine: A widely used herbicide with a similar triazine ring structure but different substituents.
Simazine: Another herbicide with a triazine ring and different substituents.
Cyanuric acid: A triazine derivative used in the production of disinfectants and sanitizers.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazine derivatives.
Properties
IUPAC Name |
4-N-(3,4-dichlorophenyl)-6-methoxy-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N5O/c1-19(2)11-16-10(17-12(18-11)20-3)15-7-4-5-8(13)9(14)6-7/h4-6H,1-3H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLDAGZHXJADTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5020244.png)
![1-(3-Chloro-4-methylphenyl)-3-{[2-(4-chlorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B5020257.png)
![1-[2-(2-bromoethoxy)ethoxy]-4-methylbenzene](/img/structure/B5020263.png)
![4-[(5,7-dinitro-2,1,3-benzoxadiazol-4-yl)amino]-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide](/img/structure/B5020276.png)
![N-[3-({[(3-bromobenzoyl)amino]carbonothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B5020288.png)
![(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5020295.png)
![ETHYL 4-{[(4-BROMO-2-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5020299.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(3-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5020302.png)
![6,7-dimethoxy-1-methylspiro[3H-isoquinoline-4,1'-cyclopentane];hydrochloride](/img/structure/B5020313.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5020318.png)
![N-{3-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5020333.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5020345.png)

